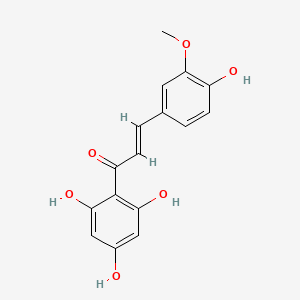
4,2',4',6'-Tetrahydroxy-3-methoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone is a chemical compound that belongs to the chalcone family Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone typically involves a multi-step process:
Step 1: - The initial step involves the reaction between benzylideneacetophenone and 2,4-dihydroxybenzaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The product of this reaction is a chalcone intermediate.
Step 2: - The intermediate chalcone undergoes methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This step introduces the methoxy group at the 3-position of the chalcone structure.
Industrial Production Methods
Industrial production of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Condensation: Utilizing industrial reactors to mix benzylideneacetophenone and 2,4-dihydroxybenzaldehyde with a base in ethanol.
Methoxylation at Scale: Conducting the methoxylation step in large reactors with appropriate safety measures to handle reagents like dimethyl sulfate.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of flavonoids and other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone can be compared with other chalcones and flavonoids:
-
Similar Compounds
2’,4’,4,6’-Tetrahydroxychalcone: Lacks the methoxy group, which may affect its solubility and reactivity.
3-Methoxy-4’,4,6’-trihydroxychalcone: Similar structure but with different hydroxylation pattern.
Flavonoids: Such as quercetin and kaempferol, which have similar antioxidant properties but different structural features.
Eigenschaften
CAS-Nummer |
25515-47-3 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3/b5-3+ |
InChI-Schlüssel |
WQWVIIRCVOZVPN-HWKANZROSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


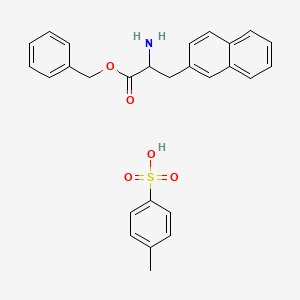
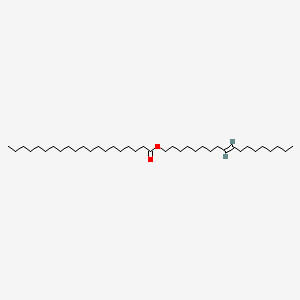


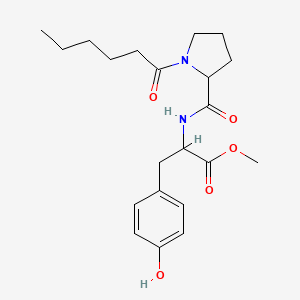
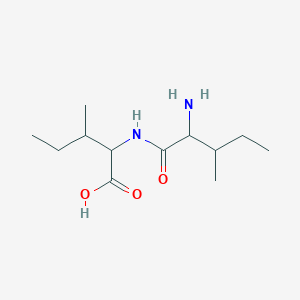
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)




